molecular formula C9H8N4O2 B14698188 4-Hydrazinyl-3-nitroquinoline CAS No. 23589-54-0

4-Hydrazinyl-3-nitroquinoline

Cat. No.: B14698188
CAS No.: 23589-54-0
M. Wt: 204.19 g/mol
InChI Key: SKRZKNWOHLTARM-UHFFFAOYSA-N
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Description

4-Hydrazino-3-nitroquinoline is a heterocyclic aromatic compound that features a quinoline core substituted with hydrazino and nitro groups at the 4 and 3 positions, respectively.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-hydrazino-3-nitroquinoline typically involves the nitration of quinoline derivatives followed by hydrazination. One common method includes the nitration of 4-chloroquinoline to yield 4-chloro-3-nitroquinoline, which is then treated with hydrazine hydrate to produce 4-hydrazino-3-nitroquinoline .

Industrial Production Methods: Industrial production methods for 4-hydrazino-3-nitroquinoline often employ similar synthetic routes but on a larger scale. These methods may utilize continuous flow reactors to ensure efficient mixing and reaction control, thereby enhancing yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Hydrazino-3-nitroquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4-Hydrazino-3-nitroquinoline has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein interactions.

    Medicine: It has potential as an anticancer agent due to its ability to inhibit certain kinases.

    Industry: It is used in the development of dyes and pigments

Mechanism of Action

The mechanism of action of 4-hydrazino-3-nitroquinoline involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit the activity of specific kinases, thereby disrupting signal transduction pathways involved in cell proliferation and survival. This makes it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

  • 4-Amino-3-nitroquinoline
  • 4-Hydroxy-3-nitroquinoline
  • 4-Chloro-3-nitroquinoline

Comparison: 4-Hydrazino-3-nitroquinoline is unique due to the presence of both hydrazino and nitro groups, which confer distinct reactivity and biological activity. Compared to its analogs, it exhibits enhanced potential for enzyme inhibition and greater versatility in chemical transformations .

Properties

CAS No.

23589-54-0

Molecular Formula

C9H8N4O2

Molecular Weight

204.19 g/mol

IUPAC Name

(3-nitroquinolin-4-yl)hydrazine

InChI

InChI=1S/C9H8N4O2/c10-12-9-6-3-1-2-4-7(6)11-5-8(9)13(14)15/h1-5H,10H2,(H,11,12)

InChI Key

SKRZKNWOHLTARM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=C(C=N2)[N+](=O)[O-])NN

Origin of Product

United States

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